(1-Benzyl-1H-imidazol-2-yl)-acetic acid

Description

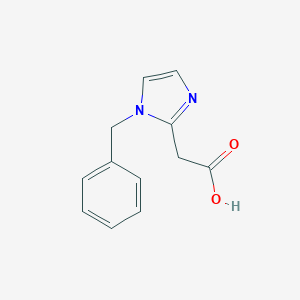

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXJLERUJWJFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630004 | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123566-33-6 | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123566-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)-acetic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a multifaceted heterocyclic compound that has garnered interest within the scientific community. As a derivative of the imidazole nucleus, a structure renowned for its presence in biologically active molecules, this compound presents a unique scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its potential as a kinase inhibitor. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel imidazole-based therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds[1]. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind to a wide array of biological targets. The incorporation of a benzyl group at the N-1 position and an acetic acid moiety at the C-2 position of the imidazole ring in this compound creates a molecule with a distinct combination of lipophilic and hydrophilic features, influencing its pharmacokinetic and pharmacodynamic properties. This structural arrangement has led to investigations into its potential as a modulator of key biological pathways, particularly in the context of kinase inhibition.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 123566-33-6 | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| Boiling Point | 427.2 °C at 760 mmHg | N/A |

| Flash Point | 212.1 °C | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | N/A |

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, leveraging established imidazole chemistry. A common strategy involves the initial preparation of a 2-substituted imidazole precursor followed by N-benzylation and subsequent functional group manipulation to introduce the acetic acid moiety.

General Synthetic Approach

A plausible and efficient synthesis involves a multi-step process. The rationale behind this approach is to build the molecule sequentially, allowing for purification at intermediate stages and ensuring the final product's integrity.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of similar imidazole derivatives and requires laboratory validation.

Step 1: Synthesis of 1-Benzyl-2-methylimidazole

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzyl-2-methylimidazole.

Step 2: Synthesis of this compound

-

Dissolve 1-benzyl-2-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C. The color of the solution may change, indicating the formation of the lithiated intermediate.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization (Predicted Data)

The following are predicted spectral data based on the analysis of structurally similar compounds. Actual experimental data is required for definitive characterization.

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~7.20-7.40 (m, 5H, Ar-H), 7.10 (d, J = 1.2 Hz, 1H, Imidazole-H), 6.90 (d, J = 1.2 Hz, 1H, Imidazole-H), 5.30 (s, 2H, CH₂-Ph), 3.60 (s, 2H, CH₂-COOH), 12.5 (br s, 1H, COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~172.0 (C=O), 145.0 (C2-Imidazole), 136.0 (Ar-C), 128.8 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 127.0 (Imidazole-CH), 122.0 (Imidazole-CH), 50.0 (CH₂-Ph), 33.0 (CH₂-COOH).

-

FT-IR (KBr, cm⁻¹): ~3400 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~1250 (C-O stretch).

-

Mass Spectrometry (ESI-MS): m/z 217.09 [M+H]⁺, 239.07 [M+Na]⁺.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of this compound offers several points for further chemical modification, making it a versatile scaffold for the development of a library of derivatives. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's properties and biological activity. The benzyl group can also be substituted to explore structure-activity relationships (SAR).

Kinase Inhibition: A Promising Therapeutic Avenue

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazole scaffold is a common feature in many kinase inhibitors[5].

c-Fms Kinase Inhibition:

There is commercial indication that this compound may act as an inhibitor of c-Fms kinase (colony-stimulating factor 1 receptor)[3]. c-Fms is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Overexpression or aberrant activation of c-Fms has been implicated in various cancers and inflammatory diseases. Inhibition of c-Fms can disrupt these pathological processes.

Caption: Postulated mechanism of c-Fms kinase inhibition.

The structural features of this compound, including the imidazole core and the benzyl group, may allow it to fit into the ATP-binding pocket of c-Fms kinase, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition could lead to reduced proliferation and survival of cancer cells or a dampening of the inflammatory response mediated by macrophages.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While its chemical properties and a plausible synthetic route are outlined in this guide, further experimental validation is essential.

Key areas for future research include:

-

Definitive Synthesis and Characterization: A peer-reviewed, reproducible synthesis protocol and complete, unambiguous spectral characterization are paramount.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to confirm its activity as a c-Fms kinase inhibitor and to explore other potential biological targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

References

- Badea, T., & Rao, V. R. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via multi-component approach.

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). PubMed.

- Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum.

- Pulla Reddy, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- Rajput, A. P., & Rajput, S. S. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59.

- Chopra, P. N., & Sahu, J. K. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17(5), 574-584.

- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 483-492.

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S175-S188.

- Singh, G., & Kumar, D. (2017).

- Khan, I., & Ibrar, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- Abuelizz, H. A., et al. (2025). Benzimidazole(s)

Sources

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 123566-33-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

(1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 123566-33-6 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol

Abstract

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a heterocyclic compound belonging to the imidazole class of molecules. While detailed peer-reviewed studies on this specific molecule are limited, its structural motifs are common in a range of biologically active compounds. Notably, it has been cited as a potential inhibitor of colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms kinase, a key regulator of macrophage and osteoclast function.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthesis route, its putative mechanism of action as a c-Fms kinase inhibitor, and detailed experimental protocols for its characterization and biological evaluation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and inflammatory diseases who are interested in exploring the therapeutic potential of this and related imidazole derivatives.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in the design of enzyme inhibitors. Kinase inhibitors, in particular, have emerged as a major class of targeted therapeutics, especially in oncology. The FMS-like tyrosine kinase 3 (FLT3) and the colony-stimulating factor 1 receptor (c-Fms or CSF1R) are critical receptor tyrosine kinases that, when dysregulated, play significant roles in various cancers and inflammatory conditions. Consequently, the development of small molecule inhibitors targeting these kinases is an area of intense research.

This compound, with its core imidazole structure, a lipophilic benzyl group, and a polar acetic acid moiety, presents an interesting candidate for biological investigation. Although its specific biological activities are not extensively documented in peer-reviewed literature, it is commercially available and has been suggested as a potential c-Fms kinase inhibitor.[1] This guide aims to consolidate the available information and provide a scientific framework for its further study.

Physicochemical and Spectroscopic Characterization

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123566-33-6 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Boiling Point | 427.2°C at 760 mmHg | [4][5] |

| Density | 1.2 g/cm³ | [4] |

| Flash Point | 212.1°C | [4][5] |

| LogP | ~1.8 | [3] |

| pKa (COOH) | ~4.3 | [3] |

| Water Solubility | Moderate | [3] |

-

¹H NMR: Expected signals would include aromatic protons from the benzyl and imidazole rings, a singlet for the methylene protons of the benzyl group, and a singlet for the methylene protons of the acetic acid group.

-

¹³C NMR: Aromatic carbons, two methylene carbons, and a carboxylic acid carbon would be expected.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations from the aromatic rings.

Synthesis and Manufacturing

A definitive, published synthesis protocol for this compound is not available. However, based on established methods for the synthesis of related imidazole-acetic acid derivatives, a plausible multi-step synthetic route can be proposed. The general strategy involves the N-alkylation of a pre-formed imidazole ring.

Proposed Synthetic Pathway

The synthesis could logically proceed through the N-benzylation of a suitable imidazole-2-acetic acid ester, followed by hydrolysis to yield the final product.

Figure 1: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Imidazole-2-acetic acid ethyl ester

-

Suspend imidazole-2-acetic acid in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by column chromatography if necessary.

Step 2: Synthesis of this compound ethyl ester

-

Dissolve the imidazole-2-acetic acid ethyl ester in a suitable solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., anhydrous potassium carbonate).

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the ester from Step 2 in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with heating until the hydrolysis is complete.

-

Remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Putative Mechanism of Action: c-Fms Kinase Inhibition

The primary suggested application for this compound is as an inhibitor of c-Fms kinase (CSF1R).[1] c-Fms is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Overactivity of the c-Fms signaling pathway is implicated in various diseases, including cancer, inflammatory disorders like rheumatoid arthritis, and bone diseases.

The c-Fms Signaling Pathway

Figure 2: Simplified c-Fms (CSF1R) signaling pathway and the putative point of inhibition.

Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates. Given the structural similarities of this compound to other known imidazole-based kinase inhibitors, it is plausible that it also functions as an ATP-competitive inhibitor of c-Fms. The imidazole core could form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The benzyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.

Applications in Research

As a putative c-Fms kinase inhibitor, this compound could be a valuable tool for:

-

Target Validation: Investigating the role of c-Fms signaling in various in vitro and in vivo models of cancer and inflammatory diseases.

-

Drug Discovery: Serving as a lead compound for the development of more potent and selective c-Fms inhibitors.

-

Probing Biological Pathways: Elucidating the downstream effects of c-Fms inhibition on macrophage and osteoclast function.

Experimental Protocols

Protocol 6.1: In Vitro c-Fms (CSF1R) Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of this compound against c-Fms kinase using a radiometric assay.

Materials:

-

Recombinant human c-Fms (CSF1R) kinase

-

Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)

-

Substrate peptide (e.g., Poly(Glu,Tyr) 4:1 or a specific peptide substrate)

-

[γ-³³P]-ATP

-

This compound, dissolved in DMSO

-

Phosphoric acid

-

Filter paper and scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a reaction plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding a mixture of Mg-acetate and [γ-³³P]-ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 6.2: Analytical HPLC Method

This protocol provides a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and samples onto the HPLC system.

-

Integrate the peak corresponding to this compound and construct a calibration curve to quantify the compound in unknown samples.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a molecule of interest for researchers in the field of kinase inhibitor development. While its biological activity, particularly as a c-Fms inhibitor, requires further validation through rigorous, peer-reviewed studies, its structure aligns with known pharmacophores for this target class. This guide provides a foundational resource for scientists wishing to explore the synthesis, characterization, and biological evaluation of this compound, potentially unlocking its therapeutic utility.

References

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]

-

Beilstein Journals. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

-

Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. Available at: [Link]

-

University of Otago. N-Alkylation of imidazoles. Available at: [Link]

-

ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available at: [Link]

-

Chemsrc. This compound | CAS#:123566-33-6. Available at: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (1-Benzyl-1H-imidazol-2-yl)-acetic acid: Molecular Structure and Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-1H-imidazol-2-yl)-acetic acid, a notable imidazole derivative, presents a compelling scaffold for medicinal chemistry and drug development. Its molecular architecture, characterized by a benzyl group appended to an imidazole ring bearing an acetic acid moiety, provides a unique combination of lipophilicity and polarity. This guide offers an in-depth exploration of its molecular structure, substantiated by spectroscopic and analytical data, and discusses the implications of this structure on its physicochemical properties and potential biological activities. Detailed protocols for its synthesis and characterization are provided to empower researchers in their investigative pursuits.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous essential biological molecules, including the amino acid histidine and purines.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to interact with a wide array of biological targets.[3][4] The incorporation of an imidazole moiety can enhance the pharmacokinetic properties of a lead compound, improving solubility and bioavailability.[1][2] Consequently, imidazole derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antifungal agents.[3][4][5] this compound emerges from this rich context as a molecule of significant interest, warranting a detailed examination of its structural underpinnings.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by its constituent parts: a five-membered imidazole ring, a benzyl group attached to one of the nitrogen atoms, and an acetic acid functional group at the 2-position of the imidazole ring.

Core Chemical Identity

-

Molecular Formula: C₁₂H₁₂N₂O₂[6]

Structural Elucidation: A Spectroscopic Approach

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are paramount in confirming the connectivity and chemical environment of each atom.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the methylene protons of the benzyl group (a singlet around 5.0-5.5 ppm), the methylene protons of the acetic acid group (a singlet around 3.6-4.0 ppm), and the protons on the imidazole ring (in the 7.0-7.8 ppm region). The integration of these signals would confirm the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the carboxyl carbon of the acetic acid (typically >170 ppm), the various aromatic carbons of the benzyl and imidazole rings (in the 110-140 ppm range), and the aliphatic methylene carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzyl-CH₂ | ~5.3 | Singlet |

| Acetic Acid-CH₂ | ~3.8 | Singlet |

| Imidazole-H (C4/C5) | ~7.1 - 7.5 | Doublets |

| Phenyl-H | ~7.2 - 7.4 | Multiplet |

| Carboxylic Acid-OH | ~10 - 12 | Broad Singlet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1500-1600 cm⁻¹ region are indicative of C=C and C=N stretching within the aromatic rings.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₁₂H₁₂N₂O₂. Fragmentation patterns can also offer additional structural information.

Spatial Conformation and Key Structural Features

Insights from X-ray crystallography of related benzimidazole structures reveal important conformational details. For instance, in 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar, while the benzyl ring is oriented at a significant dihedral angle to this plane.[9][10] A similar non-planar arrangement is expected for this compound, where the benzyl group will likely be positioned out of the plane of the imidazole ring. This three-dimensional shape is critical for its interaction with biological targets.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established methods for the functionalization of imidazole rings. A plausible synthetic route is outlined below.

Synthetic Pathway Overview

A common strategy involves the N-benzylation of an imidazole precursor followed by the introduction of the acetic acid moiety at the C2 position. Alternatively, a pre-functionalized imidazole can be benzylated.

Caption: Potential synthetic pathways for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol outlines a general procedure for the synthesis via N-alkylation of an imidazole-2-acetic acid ester, followed by hydrolysis.

Step 1: N-Benzylation of Ethyl Imidazole-2-acetate

-

To a solution of ethyl imidazole-2-acetate (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl (1-benzyl-1H-imidazol-2-yl)-acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl).

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization Workflow

Caption: A standard workflow for the analytical characterization of the final product.

Biological Significance and Therapeutic Potential

The structural features of this compound suggest several avenues for biological activity. The imidazole core is a known pharmacophore that can mimic histidine or purine structures, allowing it to interact with enzymes and receptors.[1][6]

-

Antimicrobial and Antifungal Activity: Imidazole derivatives are well-known for their efficacy against various microbial pathogens.[5] The mechanism often involves the disruption of cell wall synthesis or interference with DNA replication.[5]

-

Anti-inflammatory Properties: Certain imidazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

-

Anticancer Potential: The imidazole scaffold is present in several anticancer agents.[1][3] These compounds can act by interfering with DNA synthesis or inhibiting key signaling pathways in cancer cells.

The presence of the benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The acetic acid moiety provides a site for salt formation, potentially improving aqueous solubility and formulation characteristics. This balance of properties makes this compound and its derivatives attractive candidates for further investigation in drug discovery programs.

Conclusion

This compound is a molecule with a well-defined structure that combines the biologically active imidazole core with functional groups that modulate its physicochemical properties. A thorough understanding of its molecular structure, confirmed through a suite of analytical techniques, is fundamental to exploring its full potential. The synthetic and characterization protocols detailed in this guide provide a robust framework for researchers to produce and validate this compound, paving the way for further studies into its biological activities and therapeutic applications. The strategic combination of the imidazole ring, the lipophilic benzyl group, and the polar acetic acid function positions this compound as a versatile scaffold for the development of novel therapeutic agents.

References

- Gupta, P., et al. (n.d.). A review: Imidazole synthesis and its biological activities. Journal of Advanced Scientific Research.

- Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5439.

- Royal Society of Chemistry. (n.d.).

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2).

- Neuroquantology. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology, 20(8), 11287-11190.

- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Rajput, A. P., et al. (2010). Synthesis and characterization of some new azole- acetanilides. Journal of Chemical and Pharmaceutical Research, 2(5), 52-59.

-

PubChem. (n.d.). Benzoimidazol-1-yl-acetic acid. PubChem. Retrieved from [Link]

- Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2613.

-

PubChem. (n.d.). Benzyl acetate. PubChem. Retrieved from [Link]

- Thiruvalluvar, A. A., et al. (2018).

- Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Royal Society of Chemistry.

- ResearchGate. (n.d.). Table 3 1 H NMR spectral data of some of the prepared compounds.

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2613.

- ResearchGate. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates.

- Kumar, T. M. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. scialert.net [scialert.net]

- 4. neuroquantology.com [neuroquantology.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (1-Benzyl-1H-imidazol-2yl)acetic acid | CymitQuimica [cymitquimica.com]

- 8. This compound | 123566-33-6 [chemicalbook.com]

- 9. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of (1-Benzyl-1H-imidazol-2-yl)-acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This guide focuses on a specific imidazole-containing compound, (1-Benzyl-1H-imidazol-2-yl)-acetic acid, and puts forth a scientifically rigorous, multi-tiered experimental strategy to elucidate its mechanism of action. Based on preliminary data for structurally related molecules, we hypothesize that this compound functions as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms kinase. This document provides the theoretical framework and detailed, actionable protocols for testing this hypothesis, guiding researchers from initial biochemical characterization to cellular target engagement and selectivity profiling.

Target Profile: c-Fms Kinase (CSF-1R) - A Key Regulator of Myeloid Lineage Cells

The Colony-Stimulating Factor 1 Receptor (CSF-1R), encoded by the c-fms proto-oncogene, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, particularly monocytes and macrophages[1][2][3]. Its activation is triggered by the binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34)[1][4].

Upon ligand binding, CSF-1R dimerizes, leading to the autophosphorylation of several tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell fate[5][6][7].

Dysregulation of the CSF-1/CSF-1R signaling axis is implicated in a variety of pathologies. In oncology, overexpression of CSF-1R on tumor-associated macrophages (TAMs) can promote an immunosuppressive tumor microenvironment, fostering tumor growth and metastasis[8][9][10]. Consequently, inhibiting CSF-1R is a promising therapeutic strategy for various cancers, including breast and ovarian cancer[3]. Furthermore, this pathway plays a significant role in inflammatory diseases such as rheumatoid arthritis and in neurodegenerative disorders by modulating microglial function[2][11]. Given this therapeutic potential, the identification of novel c-Fms kinase inhibitors is of high interest.

A Phased Experimental Approach to Define the Mechanism of Action

To rigorously test the hypothesis that this compound is a c-Fms kinase inhibitor, we propose a three-phased experimental workflow. This approach ensures a logical progression from in vitro enzymatic activity to confirmation in a cellular context and finally, an assessment of specificity.

Phase 1: In Vitro Biochemical Characterization

The initial step is to determine if this compound directly inhibits the enzymatic activity of c-Fms kinase in a purified, cell-free system. This provides a direct measure of the compound's potency and its mode of interaction with the enzyme.

In Vitro Kinase Activity Assay for IC50 Determination

A robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology[12]. This assay format is highly sensitive, amenable to high-throughput screening, and measures the phosphorylation of a substrate peptide by the kinase.

Experimental Protocol: TR-FRET c-Fms Kinase Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the c-Fms kinase, fluorescein-labeled substrate peptide, and ATP solutions in kinase reaction buffer at the recommended concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of the c-Fms kinase solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture of ATP and fluorescein-labeled substrate peptide.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction and detect the phosphorylated product by adding 10 µL of a TR-FRET detection solution containing a terbium-labeled anti-phosphopeptide antibody.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data using vehicle (0% inhibition) and a known potent c-Fms inhibitor or no enzyme (100% inhibition) controls.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Enzyme Kinetics for Mode of Inhibition Analysis

Understanding how the compound inhibits the kinase (e.g., by competing with ATP) is crucial. This can be determined by measuring the IC50 of the compound at various ATP concentrations[13][14][15].

Experimental Protocol: Mode of Inhibition Study

-

Assay Setup:

-

Perform the in vitro kinase assay as described in section 3.1.

-

Set up multiple assay plates, each with a different, fixed concentration of ATP (e.g., ranging from 0.1x to 10x the Km of ATP for c-Fms).

-

On each plate, run a full dose-response curve for this compound.

-

-

Data Analysis:

-

Determine the IC50 value for the compound at each ATP concentration.

-

Interpretation:

-

If the IC50 value increases linearly with increasing ATP concentration, the compound is likely an ATP-competitive inhibitor .

-

If the IC50 value remains constant regardless of the ATP concentration, the compound is likely a non-competitive inhibitor .

-

Other patterns may suggest mixed or uncompetitive inhibition.

-

-

Phase 2: Cellular Activity and Target Engagement

Demonstrating that the compound inhibits c-Fms in a purified system is the first step. The next critical phase is to confirm its activity in a more biologically relevant cellular context and to verify that it directly engages with its intended target inside living cells.

Cell-Based Potency Assay

A common method to assess the cellular activity of a c-Fms inhibitor is to use a cell line whose proliferation is dependent on CSF-1R signaling. Ba/F3 cells, a murine pro-B cell line, are naturally dependent on IL-3 for survival but can be engineered to express a constitutively active or ligand-dependent form of c-Fms, making their proliferation reliant on the kinase activity of c-Fms[16].

Experimental Protocol: Ba/F3-c-Fms Proliferation Assay

-

Cell Culture:

-

Culture Ba/F3 cells stably expressing human c-Fms in RPMI-1640 medium supplemented with 10% FBS and recombinant human CSF-1.

-

-

Assay Procedure:

-

Plate the Ba/F3-c-Fms cells in 96-well plates at an appropriate density.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability and proliferation using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control.

-

Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.

-

Target Engagement Assay

To definitively show that the compound interacts with c-Fms within live cells, a target engagement assay is essential. The NanoBRET™ Target Engagement assay is a powerful technique that measures the binding of a compound to a target protein in real-time within living cells[17][18].

Experimental Protocol: NanoBRET™ c-Fms Target Engagement Assay

-

Cell Preparation:

-

Transfect HEK293 cells with a vector encoding for c-Fms fused to NanoLuc® luciferase.

-

Plate the transfected cells in 96-well plates and allow them to attach overnight.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ tracer (a fluorescently labeled c-Fms ligand) to the cells, followed immediately by the addition of the diluted compound.

-

Incubate for 2 hours at 37°C.

-

Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

A decrease in the BRET ratio upon addition of the compound indicates displacement of the tracer and therefore, target engagement.

-

Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target binding.

-

Phase 3: Kinase Selectivity Profiling

A critical aspect of characterizing any kinase inhibitor is to understand its selectivity. Due to the conserved nature of the ATP-binding pocket across the human kinome, many inhibitors interact with multiple kinases, leading to potential off-target effects[19][20]. Kinase selectivity profiling involves screening the compound against a large panel of kinases.

General Protocol: Kinome-wide Selectivity Screening

-

Service Providers:

-

Screening Format:

-

Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. This provides a broad overview of potential off-target interactions.

-

The output is typically presented as percent inhibition for each kinase.

-

-

Follow-up IC50 Determination:

-

For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform follow-up dose-response experiments to determine their respective IC50 values[24].

-

-

Data Visualization and Interpretation:

-

The selectivity profile can be visualized using a kinome map or a selectivity score (e.g., S-score), which quantifies the compound's specificity.

-

This data is crucial for predicting potential side effects and for guiding further lead optimization efforts.

-

| Parameter | Biochemical Assay | Cellular Proliferation Assay | Target Engagement Assay | Selectivity Screen |

| Primary Output | IC50 (Enzymatic) | IC50 (Cellular) | IC50 (Binding) | % Inhibition / IC50 |

| Key Question Answered | Does it inhibit the purified enzyme? | Does it work in a cellular system? | Does it bind the target in cells? | What else does it inhibit? |

| Typical Technology | TR-FRET, Radiometric | CellTiter-Glo® | NanoBRET™ | Radiometric, Binding Assay |

Conclusion and Future Directions

By following the comprehensive, phased approach outlined in this guide, researchers can systematically and rigorously elucidate the mechanism of action of this compound. A positive result, demonstrating potent and selective inhibition of c-Fms kinase both in vitro and in a cellular context, would validate this compound as a promising lead for therapeutic development in oncology and inflammatory diseases. The data generated will provide a solid foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and preclinical development.

References

-

Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. (2025). PMC - NIH. [Link]

-

CSF-1 Receptor Signaling in Myeloid Cells. (n.d.). PMC - PubMed Central. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

-

Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. (n.d.). Biochemistry. [Link]

-

CSF-1R signaling pathways and the effects of CSF-1R inhibitors. (n.d.). ResearchGate. [Link]

-

Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]

-

Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). Semantic Scholar. [Link]

-

Colony stimulating factor 1 receptor. (n.d.). Wikipedia. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

-

Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

-

Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]

-

Binding assays to profile target engagement by kinase inhibitors in vitro. (n.d.). ResearchGate. [Link]

-

Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. (n.d.). Frontiers. [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]

-

A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

CSF-1 signal transduction. (n.d.). PubMed. [Link]

-

FMS Kinase Inhibitors: Current Status and Future Prospects. (n.d.). PubMed. [Link]

-

Macrophage colony-stimulating factor receptor c-fms is a novel target of imatinib. (n.d.). Blood. [Link]

-

Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press. [Link]

-

Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). PMC - NIH. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. (2013). PNAS. [Link]

-

M-CSF signal transduction pathways. The M-CSF receptor is called c-fms. (n.d.). ResearchGate. [Link]

-

High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. [Link]

-

Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders. (n.d.). Frontiers. [Link]

-

Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications. (2025). ResearchGate. [Link]

-

Kinase Profiling Inhibitor Database. (n.d.). International Centre for Kinase Profiling. [Link]

-

Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. [Link]

-

Discovery of novel FMS kinase inhibitors as anti-inflammatory agents. (n.d.). PubMed. [Link]

-

Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

Sources

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. portlandpress.com [portlandpress.com]

- 16. pnas.org [pnas.org]

- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 24. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

(1-Benzyl-1H-imidazol-2-yl)-acetic acid: A Technical Guide to Unveiling its Therapeutic Potential

Foreword: The Enduring Promise of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, a "privileged structure" that appears in a remarkable array of biologically active molecules, from essential amino acids like histidine to front-line pharmaceuticals.[1][2][3][4] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets with high affinity.[1] This versatility has led to the development of imidazole-containing drugs with diverse therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5][6][7] Within this vast chemical space, (1-Benzyl-1H-imidazol-2-yl)-acetic acid emerges as a compound of significant interest, meriting a thorough investigation of its biological activity. This guide provides a comprehensive technical overview of this molecule, from its synthesis and known biological targets to a proposed roadmap for elucidating its full therapeutic potential.

Unveiling the Biological Activity of this compound: A Focused Investigation

Currently, the publicly available data on the specific biological activities of this compound is limited. However, the available information points towards a promising starting point for a comprehensive research program.

Primary Target: c-Fms Kinase Inhibition

The most direct piece of evidence for the biological activity of this compound is its potential to act as an inhibitor of the c-Fms kinase, also known as colony-stimulating factor 1 receptor (CSF-1R). This receptor tyrosine kinase is a critical regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.

The c-Fms signaling pathway is initiated by the binding of its ligands, CSF-1 or IL-34. This binding event triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, activating multiple pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.

Signaling Pathway of c-Fms Kinase

Caption: The c-Fms signaling cascade, a key regulator of macrophage and osteoclast function.

Dysregulation of the c-Fms pathway is implicated in a variety of pathological conditions. In cancer, tumor-associated macrophages (TAMs), whose survival and function are dependent on c-Fms signaling, can promote tumor growth, angiogenesis, and metastasis. In inflammatory diseases such as rheumatoid arthritis, c-Fms-driven macrophage activation contributes to chronic inflammation and tissue damage. Furthermore, in bone diseases like osteoporosis, c-Fms is essential for the differentiation and activity of osteoclasts, the cells responsible for bone resorption. Therefore, inhibition of c-Fms kinase represents a promising therapeutic strategy for these conditions.

Exploring Broader Therapeutic Potential: Inferences from Structural Analogs

The imidazole scaffold is a versatile pharmacophore, and it is plausible that this compound possesses biological activities beyond c-Fms kinase inhibition. Investigations into structurally related compounds provide compelling rationales for exploring its potential in other therapeutic areas.

-

Anticancer Activity: Numerous 2-substituted imidazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[8][9] The proposed mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis. Given its known c-Fms inhibitory potential, which is relevant in oncology, and the anticancer properties of its structural cousins, a thorough evaluation of its cytotoxic and anti-proliferative effects against various cancer cell lines is warranted.

-

Antimicrobial Activity: The imidazole core is a hallmark of many successful antifungal and antibacterial agents.[1][10][11][12] These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The structural features of this compound, including the lipophilic benzyl group and the polar acetic acid moiety, suggest that it may possess the necessary physicochemical properties to interact with microbial targets.

-

Anti-inflammatory Activity: Several imidazole-containing compounds have been reported to possess significant anti-inflammatory properties.[5][6][7] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The link between c-Fms and inflammation provides a direct rationale for investigating the anti-inflammatory potential of this compound.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is proposed, progressing from initial synthesis and in vitro screening to more complex cellular and in vivo models.

Synthesis of this compound

Proposed Synthesis Workflow

Sources

- 1. EP0028834A1 - Imidazole-5-acetic acid derivatives, their production and use - Google Patents [patents.google.com]

- 2. connectjournals.com [connectjournals.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. acgpubs.org [acgpubs.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. US4923865A - Substituted 1-(1H-imidazol-4-yl)alkyl-benzamides as anti-ischemics and as alpha-2-adrenergic receptor agonists - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

- 11. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

(1-Benzyl-1H-imidazol-2-yl)-acetic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic Acid Derivatives

Foreword: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine and a wide array of pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it an exceptional pharmacophore for interacting with various biological targets.[1] Derivatives of imidazole have demonstrated a vast range of therapeutic applications, including antifungal, anti-inflammatory, analgesic, and antibacterial activities.[2]

This guide focuses specifically on the synthesis of this compound and its derivatives. This molecular framework is of particular interest to drug development professionals. The N-benzyl group provides a lipophilic handle that can be tailored to modulate pharmacokinetic properties, while the acetic acid moiety at the 2-position offers a versatile reactive site for further functionalization, enabling the construction of diverse chemical libraries for screening and lead optimization.

This document serves as a technical deep-dive for researchers and scientists, moving beyond simple procedural lists to explain the causality behind synthetic choices. We will explore multiple strategic pathways, detail the synthesis of crucial intermediates, and provide robust, step-by-step protocols designed for reproducibility and validation in a modern research setting.

Retrosynthetic Analysis and Core Synthetic Strategies

A successful synthesis begins with a logical retrosynthetic plan. For the target molecule, this compound, we can envision several key disconnections. The primary strategies revolve around either constructing the acetic acid side chain onto a pre-existing 1-benzylimidazole core or, alternatively, forming the imidazole ring with the necessary two-carbon side chain precursor already attached.

Caption: Retrosynthetic analysis of the target acetic acid derivative.

This analysis reveals three primary, field-proven strategies:

-

Strategy A: Side Chain Elaboration on a Pre-formed Imidazole Core. This is often the most direct and versatile approach. It relies on robust and well-characterized key intermediates, such as 1-benzyl-1H-imidazole-2-carboxaldehyde or 2-(chloromethyl)-1-benzyl-1H-imidazole .

-

Strategy B: Imidazole Ring Cyclization. This involves condensing a benzyl-substituted amine with a synthon already containing the two-carbon side chain (or its precursor). This can be efficient if the starting materials are readily available.

-

Strategy C: Multicomponent Reactions (MCRs). For generating libraries of derivatives, MCRs like the Ugi four-component reaction (U-4CR) offer unparalleled efficiency, allowing for the one-pot synthesis of complex molecules with multiple points of diversity.[3][4]

This guide will focus primarily on Strategy A, as it provides the most control and flexibility for synthesizing both the parent acid and its derivatives.

Synthesis of Essential Key Intermediates

The success of any multi-step synthesis hinges on the efficient and reliable preparation of its key intermediates. Here, we detail the synthesis of two pivotal precursors.

Intermediate 1: 1-Benzyl-1H-imidazole-2-carboxaldehyde

This aldehyde is a versatile starting point for various carbon-carbon bond-forming reactions to introduce the acetic acid side chain.

Protocol: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde

-

Rationale: This protocol involves the N-benzylation of a commercially available imidazole carboxaldehyde derivative. The use of a base like potassium carbonate in a polar aprotic solvent like DMF is a standard and high-yielding method for such alkylations.[5]

-

Materials:

-

2-Methyl-4-formylimidazole (or similar starting imidazole)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

To a round-bottom flask charged with DMF (100 ml), add 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol).[5]

-

Cool the stirred suspension to 0°C using an ice bath.

-

Carefully add benzyl bromide (21.4 ml, 0.18 mol) dropwise to the mixture, ensuring the temperature remains low.[5]

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12-16 hours, or until TLC analysis (e.g., 50% EtOAc/Hexane) indicates complete consumption of the starting material.

-

Partition the reaction mixture between EtOAc (300 ml) and saturated aqueous NaHCO₃ solution (200 ml).

-

Separate the organic phase, wash with brine (2 x 100 ml), and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. A patent describing a similar procedure reports a yield of 90-99%.[5][6]

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The aldehyde proton typically appears as a singlet around 9.6-9.8 ppm in the ¹H NMR spectrum.[6]

Intermediate 2: 2-(Chloromethyl)-1-benzyl-1H-imidazole

This chloro-intermediate is highly reactive towards nucleophiles, making it an excellent precursor for introducing the acetic acid moiety via a cyanation-hydrolysis sequence.

Protocol: Synthesis of 2-(Chloromethyl)-1-benzyl-1H-imidazole

-

Rationale: This two-step procedure first involves the cyclization of N-benzylethylenediamine with an appropriate carboxylic acid derivative to form the hydroxymethyl intermediate, followed by chlorination with thionyl chloride (SOCl₂). Thionyl chloride is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides.

-

Materials:

-

N-Benzylethylenediamine

-

Glycolic acid (or an activated derivative)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

-

Procedure:

-

Step A: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

-

The synthesis of the hydroxymethyl intermediate can be achieved through various published methods for imidazole ring formation. A common approach involves the condensation of N-benzylethylenediamine with glycolic acid under dehydrating conditions.

-

-

Step B: Chlorination

-

Dissolve the crude (1-Benzyl-1H-imidazol-2-yl)methanol (1.0 equiv) in anhydrous DCM in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred solution.[7]

-

After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully remove the excess solvent and SOCl₂ under reduced pressure. The resulting crude product is often obtained as the hydrochloride salt and can be used directly in the next step or neutralized with a base and purified.

-

-

Core Synthetic Route: Cyanation and Hydrolysis

This pathway is arguably the most efficient and reliable for the synthesis of the target acid, leveraging the reactivity of the 2-(chloromethyl) intermediate.

Caption: Workflow for the Cyanation-Hydrolysis synthetic route.

Protocol: Two-Step Synthesis of this compound

-

Rationale: This classic two-step sequence involves an Sₙ2 reaction with a cyanide salt to form a nitrile, followed by hydrolysis of the nitrile to the carboxylic acid. The choice of acidic or basic hydrolysis conditions can be optimized based on the stability of other functional groups on the molecule.

-

Materials:

-

2-(Chloromethyl)-1-benzyl-1H-imidazole (from Section 2.2)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or DMF, anhydrous

-

Concentrated Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) pellets

-

Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

-

Deionized water

-

-

Procedure:

-

Step 1: Synthesis of (1-Benzyl-1H-imidazol-2-yl)acetonitrile

-

In a fume hood, dissolve 2-(chloromethyl)-1-benzyl-1H-imidazole (1.0 equiv) in anhydrous DMSO.

-

Add sodium cyanide (1.2 equiv) portion-wise. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. All waste must be quenched and disposed of according to institutional safety protocols.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a beaker of ice water, which should cause the product to precipitate.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude nitrile. The product can be recrystallized from a suitable solvent system like ethanol/water.

-

-

Step 2: Hydrolysis to this compound

-

Suspend the crude (1-Benzyl-1H-imidazol-2-yl)acetonitrile (1.0 equiv) in 6M aqueous HCl.

-

Heat the mixture to reflux (approx. 100-110°C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC/LC-MS.

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 4-6) using a base (e.g., 6M NaOH). The product should precipitate out of the solution.

-

Filter the resulting solid, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Dry the solid product under vacuum.

-

-

-

Purification and Validation: The final product's purity should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative & Advanced Strategies

While the cyanation/hydrolysis route is robust, other methods offer unique advantages, particularly for creating diverse derivatives.

Wittig Reaction Approach

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[8][9]

-

Reaction: 1-Benzyl-1H-imidazole-2-carboxaldehyde is reacted with a phosphonium ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, to form an α,β-unsaturated ester.

-

Reduction: The resulting double bond is then reduced, typically via catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

Hydrolysis: The ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

-

Insight: This route is longer but avoids the use of highly toxic cyanide. The stereoselectivity of the Wittig reaction (E vs. Z alkene) can be controlled by the choice of ylide and reaction conditions, which may be advantageous for certain complex derivatives.[9]

Ugi Multicomponent Reaction (U-4CR)

For drug discovery programs, the Ugi reaction is an invaluable tool for rapidly generating libraries of complex molecules.[10][11] While not a direct synthesis of the parent acid, it is a premier method for producing its amide derivatives.

-

General Scheme: A mixture of an aldehyde (e.g., phenylglyoxal), an amine, a carboxylic acid, and an isocyanide are reacted in a one-pot fashion.[3][4]

-

Application: To create derivatives of our target, one could use this compound as the carboxylic acid component in a U-4CR with a diverse set of aldehydes, amines, and isocyanides. This generates a library of complex amides with three points of diversity, ideal for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific goals of the researcher, such as scale, cost, safety, and the need for derivatives.

| Parameter | Route 1: Cyanation/Hydrolysis | Route 2: Wittig Reaction | Route 3: Ugi MCR (for Derivatives) |

| Number of Steps | 2 (from chloromethyl int.) | 3 (from aldehyde int.) | 1 (for each derivative) |

| Overall Yield | Generally Good to High | Moderate to Good | Moderate to Excellent[3][4] |

| Key Reagents | NaCN/KCN, HCl/NaOH | Phosphonium ylide, H₂/Pd-C | Isocyanides, Aldehydes, Amines |

| Safety Concerns | High: Use of highly toxic cyanide. | Moderate: Hydrogen gas handling. | Moderate: Isocyanides are volatile and malodorous. |

| Scalability | Excellent | Good | Good, but can be costly at scale. |

| Versatility | Excellent for parent acid. | Good for specific alkene precursors. | Unmatched for library synthesis. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is readily achievable through several strategic pathways. For a direct, scalable, and high-yielding synthesis of the parent acid, the cyanation of a 2-(chloromethyl) intermediate followed by hydrolysis stands out as the most industrially viable and scientifically sound approach. For researchers focused on drug discovery and the exploration of chemical space, the strategic application of the Wittig reaction for specific analogues and the Ugi multicomponent reaction for rapid library generation are exceptionally powerful tools.

As the demand for novel therapeutics continues to grow, the development of even more efficient, green, and versatile methods for constructing these valuable imidazole-based building blocks will remain a key focus for synthetic and medicinal chemists alike.

References

-

Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. National Institutes of Health (NIH). [Link]

-